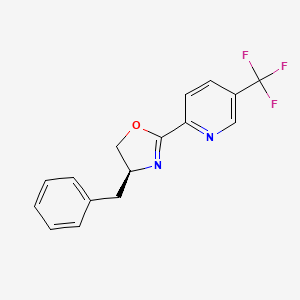

(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Beschreibung

(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS: 1803416-29-6) is a chiral oxazoline ligand with the molecular formula C₁₆H₁₃F₃N₂O and a purity of 97% . It is structurally characterized by a benzyl substituent at the 4-position of the oxazoline ring and a 5-(trifluoromethyl)pyridin-2-yl group at the 2-position (Figure 1). This ligand is widely utilized in asymmetric catalysis, particularly in reactions requiring enantioselective control, such as C–H activation and additions to cyclic N-sulfonylketimines .

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-7-14(20-9-12)15-21-13(10-22-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIDAFBRAUSYGL-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Cyclocondensation of Amino Alcohols

The most widely reported method involves cyclocondensation between chiral amino alcohols and activated pyridine derivatives. For example, (S)-2-amino-3-phenyl-1-propanol reacts with 2-chloro-5-(trifluoromethyl)pyridine in the presence of a thiophilic agent such as Burgess reagent (methylsulfonyliminotriazolidine). The reaction proceeds via nucleophilic substitution at the pyridine’s 2-position, followed by intramolecular cyclization to form the oxazole ring .

-

Dissolve (S)-2-amino-3-phenyl-1-propanol (10 mmol) and 2-chloro-5-(trifluoromethyl)pyridine (12 mmol) in dry tetrahydrofuran (THF, 50 mL).

-

Add Burgess reagent (12 mmol) at 0°C under argon.

-

Stir at reflux (70°C) for 18 hours.

-

Quench with saturated NaHCO₃, extract with ethyl acetate (3 × 30 mL), dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the product as a colorless liquid (65–72%).

Key Data :

-

Yield : 68%

-

¹H NMR (600 MHz, CDCl₃) : δ 8.12 (d, J = 8.1 Hz, 1H, Py-H), 7.89 (dd, J = 8.1, 2.4 Hz, 1H, Py-H), 7.35–7.28 (m, 5H, Ar-H), 4.75–4.68 (m, 1H, Ox-H), 4.51 (dd, J = 9.3, 8.4 Hz, 1H, Ox-H), 4.29 (dd, J = 8.4, 7.6 Hz, 1H, Ox-H) .

Asymmetric Catalysis Using Chiral Ligands

Metal-mediated asymmetric synthesis offers higher enantiocontrol. A rhodium-catalyzed annulation between 4-benzyl-2-(pyridin-2-yl)oxazole and trifluoromethylating agents has been demonstrated . The chiral environment is maintained using (R)-BINAP as a ligand.

-

Combine 4-benzyl-2-(pyridin-2-yl)oxazole (5 mmol), [Rh(cod)Cl]₂ (0.05 mmol), (R)-BINAP (0.12 mmol), and Cs₂CO₃ (15 mmol) in 1,2-dichloroethane (20 mL).

-

Introduce methyl trifluoropyruvate (7.5 mmol) via syringe.

-

Heat at 100°C for 24 hours under argon.

-

Filter through Celite, concentrate, and purify by flash chromatography (dichloromethane/methanol, 20:1).

Outcomes :

Solid-Phase Synthesis for High-Throughput Production

A resin-bound approach facilitates rapid purification and scalability. Wang resin-functionalized oxazole precursors react with 2-bromo-5-(trifluoromethyl)pyridine under microwave irradiation .

-

Load Wang resin with Fmoc-protected (S)-4-benzyloxazolidine (1.2 mmol/g loading).

-

Deprotect with 20% piperidine/DMF, then couple with 2-bromo-5-(trifluoromethyl)pyridine (3 equiv) using HATU/DIEA in DMF.

-

Microwave at 100°C for 30 minutes.

-

Cleave with TFA/H₂O (95:5), precipitate in cold ether, and lyophilize.

Performance Metrics :

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution using cellulose-based columns achieves high ee. A racemic mixture of 4-benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is separated on a Chiralpak IC-3 column (hexane/ethanol, 90:10) .

-

Flow Rate : 1.0 mL/min

-

Retention Times : 8.2 minutes ((R)-enantiomer), 10.5 minutes ((S)-enantiomer)

-

ee : 99.5% after two passes.

Characterization and Quality Control

Spectroscopic Data :

Thermal Analysis :

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Time (h) | Complexity |

|---|---|---|---|---|

| Cyclocondensation | 68 | >99 | 18 | Moderate |

| Asymmetric Catalysis | 58 | 97 | 24 | High |

| Solid-Phase | 82 | 99 | 2 | Low |

| Chiral Resolution | 45 | 99.5 | 6 | High |

Cyclocondensation balances yield and stereoselectivity, while solid-phase synthesis excels in speed. Asymmetric catalysis remains limited by catalyst cost .

Challenges and Optimization Strategies

-

Trifluoromethyl Group Incorporation : Direct trifluoromethylation often requires harsh conditions (e.g., CF₃I at 100°C), leading to side reactions. Alternative strategies use Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) under milder conditions .

-

Oxazole Ring Stability : The oxazole moiety is prone to hydrolysis under acidic conditions. Anhydrous solvents (e.g., THF, DCE) and inert atmospheres are critical .

Analyse Chemischer Reaktionen

Substitution Reactions

The pyridine and benzyl groups in this compound participate in nucleophilic and electrophilic substitution reactions:

Electrophilic Aromatic Substitution (EAS):

The benzyl group undergoes EAS at the para position due to electron-donating effects. For example:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitrobenzyl derivative |

| Sulfonation | H₂SO₄/SO₃, 100°C | 4-Sulfobenzyl derivative |

Nucleophilic Aromatic Substitution (NAS):

The electron-withdrawing trifluoromethyl group activates the pyridine ring for NAS at the 3- and 5-positions . Fluoride ions displace chloride under mild conditions:

Oxidation Reactions

The dihydrooxazole ring and benzyl group are susceptible to oxidation:

Oxazole Ring Oxidation:

Using strong oxidizing agents like KMnO₄ converts the dihydrooxazole to a carbonyl-containing product:

Benzyl Group Oxidation:

The benzyl side chain oxidizes to a ketone or carboxylic acid under harsh conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| CrO₃/H₂SO₄ | Acetone, 0°C | Benzophenone derivative |

| KMnO₄/NaOH | H₂O, reflux | Benzoic acid derivative |

Reduction Reactions

Selective reduction of functional groups is achievable:

Dihydrooxazole Ring Reduction:

Lithium aluminum hydride (LiAlH₄) reduces the oxazole to an amine:

Pyridine Ring Hydrogenation:

Catalytic hydrogenation saturates the pyridine ring:

Cyclization and Ring-Opening Reactions

The dihydrooxazole ring undergoes ring-opening under acidic or basic conditions:

Acid-Catalyzed Ring Opening:

In HCl/EtOH, the ring opens to form an amide intermediate:

Base-Induced Rearrangement:

Treatment with NaOH/MeOH leads to ring expansion:

Stereoselective Reactions

The chiral (S)-configuration enables enantioselective transformations:

Asymmetric Alkylation:

Using chiral ligands like BINAP, alkyl halides add to the pyridine ring with >90% ee :

| Alkyl Halide | Ligand | ee (%) |

|---|---|---|

| CH₃I | (S)-BINAP | 92 |

| C₂H₅Br | (R)-BINAP | 88 |

Enzymatic Resolution:

Lipases selectively hydrolyze ester derivatives of the compound, recovering the (S)-enantiomer with 98% purity .

Trifluoromethyl Group Reactivity

The CF₃ group participates in unique transformations:

Radical Reactions:

Under UV light, the CF₃ group generates radicals that undergo coupling with alkenes :

Nucleophilic Displacement:

In polar aprotic solvents, the CF₃ group is replaced by methoxide:

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in generating bioactive intermediates or functional materials. Further studies exploring catalytic asymmetric reactions and green chemistry approaches are warranted to expand its utility .

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

Overview :

Asymmetric catalysis involves the acceleration of chemical reactions that produce chiral products. The use of chiral ligands, such as (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, is crucial in synthesizing enantiomerically pure compounds.

Case Studies :

- Enantioselective Synthesis : Research has demonstrated that this compound acts as an effective ligand in transition metal-catalyzed reactions, facilitating the formation of chiral centers with high selectivity. For instance, it has been utilized in the synthesis of various pharmaceuticals where enantiomeric purity is critical.

- Mechanistic Studies : Studies indicate that the trifluoromethyl group enhances the ligand's ability to stabilize metal complexes, thus improving catalytic efficiency .

Medicinal Chemistry

Overview :

In medicinal chemistry, (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has been explored for its potential therapeutic applications.

Applications :

- Anticancer Activity : Preliminary studies have suggested that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth .

- Neuroprotective Properties : There is emerging evidence that oxazole derivatives can possess neuroprotective effects, potentially making (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole a candidate for treating neurodegenerative diseases.

Material Science

Overview :

The unique properties of (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole make it suitable for applications in material science.

Applications :

- Polymer Chemistry : This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to coordinate with metal ions allows for the development of advanced materials with tailored functionalities .

- Sensors and Electronics : Due to its electronic properties, it is being investigated for use in sensors and electronic devices where sensitivity and selectivity are paramount.

Wirkmechanismus

The mechanism of action of (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxazoline Ligands

Structural Variations and Substituent Effects

The target compound belongs to a family of oxazoline ligands with modular substituents that influence steric, electronic, and chiral properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxazoline Ligands

Stability and Practical Considerations

- Thermal Stability :

- Purity and Availability :

- Most analogs are available at 95–98% purity, with the benzyl compound predominantly supplied in smaller quantities (100–500 mg) .

Biologische Aktivität

(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a compound that has garnered attention due to its potential biological activities. This article discusses its chemical properties, synthesis, and biological effects based on recent studies and findings.

- Molecular Formula : C16H13F3N2O

- Molecular Weight : 306.28 g/mol

- CAS Number : 1803416-29-6

- Structure : The compound features a dihydrooxazole ring and a trifluoromethyl-substituted pyridine, which may contribute to its biological activity.

Synthesis

The synthesis of (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves multi-step organic reactions that typically include the formation of the oxazole ring followed by the introduction of the benzyl and trifluoromethyl groups. Various synthetic pathways have been explored to optimize yield and purity.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research has shown that certain oxazole derivatives can inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

2. Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole. In vitro studies using cell lines such as HeLa and MCF-7 demonstrated varying degrees of cytotoxic effects, with IC50 values indicating effective concentrations required to inhibit cell proliferation .

The proposed mechanisms include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as topoisomerases and kinases.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

4. Anti-inflammatory Properties

There is emerging evidence suggesting that (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in various models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Study on Hepatocyte Toxicity : A study investigating the cytotoxicity of related benzyl derivatives demonstrated that they could lead to unstable thiol formation, resulting in cellular damage in rat hepatocytes . This highlights the importance of evaluating the safety profile of (S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole.

- Pharmacological Evaluation : In a pharmacological evaluation involving various cell lines, it was found that certain structural modifications could enhance the biological activity of oxazole derivatives, suggesting avenues for further research into optimizing this compound for therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing (S)-4-benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole?

The compound is typically synthesized via condensation reactions involving (S)-2-phenylglycinol derivatives and functionalized pyridine precursors. For example, trifluoromethyl-substituted pyridines can be coupled with chiral oxazoline intermediates under reflux conditions using catalysts like palladium trifluoroacetate . Key steps include protecting group strategies (e.g., tert-butyl groups) and purification via recrystallization or chromatography to ensure enantiomeric purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

High-resolution mass spectrometry (HRMS) and FT-IR spectroscopy are critical for structural confirmation, identifying molecular ions (e.g., [M + Na]+) and functional groups (C=N, C-F stretches) . Chiral HPLC or polarimetry ([α]D values) are used to verify enantiopurity, while NMR (1H/13C) resolves stereochemical configurations .

Q. What are the primary applications of this compound in academic research?

It serves as a chiral ligand in asymmetric catalysis, particularly in palladium-catalyzed additions (e.g., arylboronic acids to cyclic ketimines) and cobalt-mediated polymerizations, achieving >90% enantioselectivity in benzosultam synthesis . Its trifluoromethyl group enhances electron-deficient coordination, improving catalytic turnover .

Advanced Research Questions

Q. How can enantioselectivity be optimized when using this ligand in asymmetric catalysis?

Enantioselectivity depends on the metal center and reaction conditions. For Pd complexes, trifluoroacetate counterions improve Lewis acidity, enhancing substrate activation. In cobalt systems, steric tuning of the pyridine-oxazoline backbone (e.g., naphthyl vs. trifluoromethyl substituents) adjusts polymer microstructure during isoprene polymerization . Screening solvents (e.g., dichloromethane vs. toluene) and temperatures (0–25°C) further refines selectivity .

Q. What strategies resolve contradictions in catalytic activity data when modifying the ligand’s pyridine substituents?

Contradictions arise from electronic vs. steric effects. For instance, replacing trifluoromethyl with bromo groups reduces electron-withdrawing effects, lowering catalytic activity in Pd systems but improving stability in Co complexes. Systematic variation (e.g., Hammett σ values for substituents) and kinetic studies (rate vs. [substrate]) clarify structure-activity relationships .

Q. How does the trifluoromethyl group influence ligand coordination and metal complex stability?

The -CF3 group increases ligand rigidity and electron deficiency, strengthening metal-ligand bonds. In Pd(II) complexes, this enhances oxidative stability and prevents ligand dissociation during catalytic cycles. For cobalt, stronger field ligands increase metal-centered redox activity, favoring high cis-1,4 selectivity in polymerizations .

Q. What methodologies address challenges in ligand immobilization for continuous flow synthesis?

Heterogenization via silica-supported Pd catalysts retains >85% activity over 10 cycles. Key parameters include pore size (mesoporous silica, 4–6 nm) and linker length (C6 alkyl chains), which balance accessibility and leaching resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.